Atorvastatin Acetonide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKJVDVNPLQFO-FQLXRVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450295 | |
| Record name | Atorvastatin Acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581772-29-4 | |
| Record name | (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581772-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atorvastatin acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581772294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin Acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATORVASTATIN ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P52UK6TGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Chemistry of Atorvastatin Acetonide
Advanced Approaches in Atorvastatin (B1662188) Acetonide Synthesis
The industrial production of atorvastatin has evolved significantly from its initial linear synthesis to more convergent and efficient routes. These advancements have been crucial in making the drug widely accessible. A key intermediate in many of these syntheses is Atorvastatin Acetonide, which incorporates the protected diol functionality of the side chain.
Paal-Knorr Pyrrole (B145914) Formation in this compound Production
A cornerstone of modern atorvastatin synthesis is the utilization of the Paal-Knorr reaction to construct the central pyrrole ring. rsc.orgacs.orgnih.gov This convergent approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rsc.org In the context of this compound synthesis, the two key components are a highly substituted 1,4-diketone and the chiral side-chain amine, where the 1,3-diol is protected as an acetonide and the carboxylic acid as a tert-butyl ester. rsc.orgrsc.org This strategy offers a significant improvement over earlier linear syntheses by assembling the complex molecular framework in a single, high-yielding step. biomolther.org
Role of Side-Chain Amine Protection (Acetonide) in Convergent Synthesis Strategies
The use of a protected side-chain amine is integral to the success of the convergent Paal-Knorr synthesis. The acetonide group serves as a crucial protecting group for the syn-1,3-diol functionality on the heptanoate (B1214049) side chain. rsc.orgrsc.org This protection prevents unwanted side reactions during the pyrrole formation and subsequent steps. The tert-butyl ester protects the carboxylic acid functionality. rsc.org
Catalysis and Reaction Optimization for Acetonide Ester Formation
The formation of the this compound ester via the Paal-Knorr reaction is an acid-catalyzed process. google.comepo.org While pivalic acid has proven to be an effective catalyst, significant research has been dedicated to further optimizing this key step to improve reaction rates and yields. rsc.org It has been discovered that the addition of a tertiary amine to the Paal-Knorr reaction mixture can lead to a significant rate enhancement and higher yields. google.com This has led to the development of improved catalyst systems, including salts of pivalic acid with tertiary amines. rsc.org
The reaction conditions, including solvent choice and temperature, have also been extensively studied. A common method involves azeotropic distillation to remove water, driving the condensation reaction to completion. biomolther.org Solvent systems such as toluene-heptane or toluene-heptane-THF are frequently employed. rsc.orgbiomolther.org The optimization of these parameters has been crucial in developing a robust and scalable process for the industrial production of this compound.
| Catalyst System | Solvent System | Key Advantages |
| Pivalic Acid | Toluene-Heptane-THF | Clean reaction, high yield rsc.org |
| Pivalic Acid and Tertiary Amine | Toluene (B28343), THF, MTBE | Significant rate enhancement, higher yield google.comepo.org |
| Thiazolium Salt | Ethanol | Used in Stetter reaction to form diketone precursor biomolther.org |
Stereoselective Approaches to Chiral Centers in this compound Precursors
The atorvastatin molecule possesses two critical chiral centers in its side chain. Establishing the correct stereochemistry at these centers is paramount for its biological activity. jchemrev.com Consequently, numerous stereoselective strategies have been developed for the synthesis of the chiral precursors of this compound. numberanalytics.com
One major approach involves the stereoselective reduction of a ketone precursor. rsc.org This has been achieved using various methods, including the use of chiral catalysts and boron-based reagents. numberanalytics.com Early routes employed pyrophoric organoborane reagents, but later developments have focused on safer and more efficient alternatives. rsc.org Another strategy utilizes chiral pool starting materials, such as D-(+)-glucurono-δ-lactone or L-malic acid, to introduce the desired stereochemistry. rsc.orgthieme-connect.com These natural products provide a pre-existing chiral framework that can be chemically modified to afford the desired side-chain intermediate.
Biocatalytic Routes for this compound Intermediates
In the quest for more sustainable and efficient synthetic methods, biocatalysis has emerged as a powerful tool for the synthesis of atorvastatin intermediates. jchemrev.com Enzymes offer high stereoselectivity and can operate under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. jchemrev.com
Several enzymes have been employed in the synthesis of the chiral side chain of atorvastatin. jchemrev.com Alcohol dehydrogenases, for instance, have been used for the stereoselective reduction of keto esters to produce key hydroxylated intermediates. jchemrev.com Aldolases, particularly 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), have shown great promise in catalyzing the tandem aldol (B89426) reaction to construct the six-carbon backbone of the side chain with the correct stereochemistry at both chiral centers. researchgate.netnih.gov Other enzymes like nitrilases and lipases have also been utilized in various chemoenzymatic approaches to produce key building blocks. researchgate.netmdpi.com
| Enzyme Class | Reaction Type | Key Intermediate Produced |
| Alcohol Dehydrogenase | Stereoselective reduction | Chiral hydroxyketosters jchemrev.com |
| Aldolase (DERA) | Tandem aldol reaction | 6-carbon intermediate with two stereocenters researchgate.netnih.gov |
| Nitrilase | Desymmetrization of prochiral nitriles | Chiral cyano-carboxylic acids mdpi.com |
| Lipase | Enantioselective hydrolysis/acylation | Optically pure esters and acids researchgate.netresearchgate.net |
| Carbonyl Reductase | Asymmetric reduction | t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate acs.org |
| Diketoreductase | Stereoselective double reduction | Chiral diol side chains nih.gov |
Mechanochemical Synthesis of this compound Related Structures
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a novel and environmentally friendly approach to synthesis. researchgate.net This solvent-free technique has been successfully applied to the synthesis of atorvastatin-related structures, including the atorvastatin lactone. researchgate.netscispace.com
One notable application is the mechanochemical Hantzsch-type pyrrole synthesis. researchgate.netrsc.org This method involves the high-speed vibration milling of the reaction components, such as a β-ketoamide, a chiral protected primary amine, and an α-iodoacetophenone derivative, in the presence of a catalyst like ytterbium triflate and silver nitrate. researchgate.netrsc.org This approach provides a concise and convergent route to the atorvastatin core structure and demonstrates the potential of mechanochemistry in target-oriented synthesis. researchgate.net While not directly producing this compound in all reported instances, this methodology highlights a significant advancement in the synthesis of closely related and interconvertible derivatives.
Process Development and Scale-Up Considerations
The large-scale production of Atorvastatin necessitated a shift from initial, linear synthetic routes to more efficient and economically viable convergent strategies. This compound emerged as a key intermediate in these optimized processes, particularly in the widely adopted Paal-Knorr pyrrole synthesis.
Evolution of Synthetic Routes for Improved Efficiency and Yield
A major advancement was the development of a more convergent strategy centered on the Paal-Knorr reaction. rsc.orgnih.gov This approach involves the synthesis of two key fragments which are then combined. This compound, specifically the tert-butyl ester, serves as the crucial side-chain component (amine 19 in many schemes) containing the protected diol functionality. rsc.org This amine is condensed with a 1,4-diketone component (diketone 18) to form the central pyrrole ring of the Atorvastatin molecule. rsc.orgrsc.org
More recent innovations have introduced biocatalytic methods, further refining the synthesis. researchgate.netpharmtech.com For example, the use of a 2-deoxyribose-5-phosphate aldolase (DERA) enzyme allows for the creation of a key lactol intermediate with high stereoselectivity. pharmtech.com This lactol is then converted over four chemical steps into what is termed isopropyl acetonide atorvastatin (IAA), which is then used in the final stages of synthesis. pharmtech.comgordon.edu This chemo-enzymatic route is shorter, more efficient, and operates under milder conditions than purely chemical methods. researchgate.netresearchgate.net
Addressing Hazardous Reagents and Process Challenges
A primary focus in the process development of Atorvastatin synthesis has been the replacement of hazardous reagents required in earlier routes. rsc.orgresearchgate.net Initial syntheses relied on several dangerous materials:
Organolithium Reagents: Pyrophoric reagents like n-butyllithium were used, often at cryogenic temperatures, to create enolates or lithium amide bases such as lithium diisopropylamide (LDA). rsc.orgpharmtech.com These present significant safety hazards and require specialized handling and equipment.
Borane Reagents: Pyrophoric organoboranes and energetic borohydride (B1222165) reductants were employed for key stereoselective ketone reduction steps. rsc.orgrsc.org Borane dimethylsulfide was also used, which is another hazardous substance. rsc.org
Cyanide-Based Chemistry: The introduction of the nitrogen atom in the side-chain often involved cyanide displacement reactions, using toxic reagents like sodium cyanide (NaCN) or hydrocyanic acid. rsc.orggoogle.com
Other Hazardous Materials: Early routes also used a likely genotoxic benzylic 2-bromo-ester and a reactive acid chloride for the pyrrole core assembly. rsc.org The use of highly toxic amines like morpholine (B109124) has also been reported in some synthetic variations. google.com
The evolution to the Paal-Knorr synthesis eliminated the need for the genotoxic bromo-ester and reactive acid chloride. rsc.org Later developments, particularly the biocatalytic routes, have successfully eliminated the need for pyrophoric n-butyllithium and high-pressure hydrogenation steps involving catalysts like Raney Nickel. pharmtech.comgordon.edu These newer "green" processes avoid the formation of hazardous butane (B89635) gas and reduce or eliminate many other dangerous chemicals, significantly improving worker and environmental safety. gordon.edu
A significant process challenge in the Paal-Knorr reaction is the slow reaction rate. The condensation between the hindered diketone and the amine side-chain is sluggish, requiring extensive optimization to achieve high yields in a reasonable timeframe. rsc.org
Optimization of Reaction Conditions for Purity and Throughput
The use of pivalic acid as a catalyst in a refluxing solvent mixture was found to result in a clean and high-yielding reaction. rsc.org The Paal-Knorr reaction for forming the acetonide ester is a rate-limiting step, and research has shown that the addition of a tertiary amine to the reaction mixture can lead to a significant rate enhancement and higher yield. google.com
The choice of solvent is also critical. While tetrahydrofuran (B95107) (THF) can be used, it was found that using mixtures of n-heptane and toluene reduced the formation of byproducts, which simplifies the isolation of the desired this compound ester. The reaction is typically run at elevated temperatures, often at reflux, with continuous water removal using a Dean-Stark apparatus to drive the reaction to completion. rsc.orgbiomolther.org Maintaining a consistent temperature, for example at 75±2°C, is important to prevent the epimerization of the desired trans-isomer.
The table below summarizes optimized conditions for the Paal-Knorr condensation step leading to this compound.
Table 1: Optimization of Paal-Knorr Reaction Conditions for this compound Synthesis
| Parameter | Condition | Purpose/Outcome | Reference |
|---|---|---|---|
| Catalyst | Pivalic Acid | Found to provide a clean and high-yielding reaction. | rsc.org |
| Co-catalyst | Tertiary Amine (e.g., Triethylamine) | Significantly enhances reaction rate and yield. | google.com |
| Solvent System | Toluene-Heptane-THF | Optimized for clean reaction and high yield. | rsc.org |
| n-Heptane and Toluene | Reduces byproduct formation compared to pure THF, facilitating easier isolation. | ||
| Temperature | Reflux (e.g., 60-70°C or higher) | Drives the slow condensation reaction. | rsc.org |
| 75±2°C | Prevents epimerization of the trans-isomer. | ||
| Water Removal | Azeotropic distillation (Dean-Stark) | Removes water byproduct to drive the equilibrium towards product formation. | biomolther.org |
| Reaction Time | 48-96 hours | Required due to the hindered nature of the reactants, though optimization aims to reduce this. | rsc.org |
Following the formation of the protected this compound, subsequent steps involve deprotection. The acetonide group is typically removed using an acid, such as hydrochloric acid (HCl), in a solvent like methanol (B129727). google.comgoogle.com The tert-butyl ester is then cleaved with a base like sodium hydroxide (B78521) (NaOH). rsc.org These final deprotection and salt formation steps are often performed without the isolation of intermediates to improve throughput. rsc.org
Advanced Research Applications and Future Directions
Role of Atorvastatin (B1662188) Acetonide in Research on Atorvastatin Metabolism and Pharmacokinetics
The presence of impurities like Atorvastatin acetonide can influence the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. Therefore, having well-characterized reference standards of impurities, including this compound, is essential for pharmacokinetic studies. lgcstandards.comallmpus.com These standards allow researchers to accurately identify and quantify impurities in biological samples, helping to distinguish them from the parent drug and its active metabolites. This ensures that the observed pharmacokinetic profile is accurately attributed to Atorvastatin and its known active metabolites, rather than being confounded by the presence of impurities.
Implications of this compound Research for Drug Substance Quality Control and Regulatory Filings
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. google.com this compound, being a known impurity, must be monitored and controlled within strict limits as defined by pharmacopeias and regulatory agencies. chemicea.com The presence of impurities, even in small amounts, can potentially affect the stability of the drug substance and may pose a risk of toxicity. google.com
For these reasons, the characterization and quantification of this compound are integral parts of the quality control process for Atorvastatin. nih.gov This information is a mandatory component of regulatory filings, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synthinkchemicals.comsynzeal.com Regulatory bodies require comprehensive data on the impurity profile of any drug substance to assess its quality and safety. Research focused on this compound helps in developing robust analytical methods for its detection and quantification, thereby ensuring that manufacturers can meet the stringent regulatory requirements. akjournals.comgeneesmiddeleninformatiebank.nl
Development of Reference Standards and Impurity Standards of this compound
The availability of high-purity reference standards is a prerequisite for accurate analytical testing. lgcstandards.com Several chemical suppliers specialize in the synthesis and characterization of pharmaceutical impurities, including this compound, to serve as reference standards. chemicea.comsynzeal.com These standards are used for various purposes, including:
Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Atorvastatin and its impurities. nih.gov
Quality Control: As part of routine quality control testing of Atorvastatin drug substance and drug products to ensure they meet the specified purity criteria. synzeal.com
Stability Studies: To assess the stability of Atorvastatin under various conditions and identify potential degradation products. nih.gov
The development of these standards involves rigorous characterization to confirm their identity and purity, ensuring their suitability for use in regulatory-compliant environments. synzeal.com
Table of this compound and Related Compounds
| Compound Name | CAS Number | Role/Significance |
|---|---|---|
| This compound | 581772-29-4 | Process impurity of Atorvastatin, used as a reference standard. medchemexpress.comlgcstandards.comchemicea.comsynzeal.comnih.gov |
| Atorvastatin | 134523-00-5 | Active pharmaceutical ingredient. wikipedia.org |
| This compound t-Butyl Ester | 125971-95-1 | Intermediate in Atorvastatin synthesis and impurity reference standard. synthinkchemicals.commedchemexpress.com |
| ortho-hydroxy Atorvastatin | Not specified | Active metabolite of Atorvastatin. |
| para-hydroxy Atorvastatin | Not specified | Active metabolite of Atorvastatin. |
Emerging Technologies in this compound Research
Advancements in analytical technology are continually improving the ability to detect, characterize, and quantify impurities like this compound. High-performance liquid chromatography (HPLC) remains a cornerstone for routine analysis. nih.gov However, more sophisticated techniques are being employed for in-depth characterization:
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This powerful technique is used for the identification and structural elucidation of unknown impurities and degradation products. nih.gov LC-HRMS provides highly accurate mass measurements, which, combined with fragmentation data, allows for the confident identification of compounds.
Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR): ATR-IR can be used to investigate interactions between the drug and excipients, which may lead to the formation of new impurities during manufacturing processes like hot-melt extrusion. nih.gov
In Silico Toxicity Prediction: Computational tools are increasingly used to predict the potential toxicity of impurities. akjournals.comnih.gov These models help in assessing the risk associated with impurities and prioritizing the control of those with a higher predicted toxicity.
These emerging technologies provide a more comprehensive understanding of the impurity profile of Atorvastatin, contributing to the development of safer and more effective drug products.
Addressing Environmental Transformation and Toxicity of Atorvastatin Degradation Products
The widespread use of pharmaceuticals like Atorvastatin has led to concerns about their presence in the environment and the potential toxicity of their degradation products. scirp.org Research has shown that Atorvastatin can undergo photodegradation in aquatic environments, breaking down into various transformation products. scirp.orgnih.gov
Q & A
Q. How should multi-site studies on this compound’s neuroprotective effects standardize protocols to minimize inter-lab variability?
- Methodological Answer : Centralize critical reagents (e.g., reference standards, cell lines) and validate assays via ring trials. Predefine inclusion/exclusion criteria and statistical analysis plans (SAPs) in a shared protocol. Use electronic data capture (EDC) systems with audit trails to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
